Cas no 2384927-47-1 ({2-oxabicyclo2.1.1hexan-1-yl}(phenyl)methanamine)

2-Oxabicyclo[2.1.1]hexan-1-yl(phenyl)methanamine is a bicyclic amine derivative featuring a unique oxabicyclo[2.1.1]hexane scaffold fused with a phenylmethanamine moiety. This structure imparts rigidity and stereochemical complexity, making it a valuable intermediate in medicinal chemistry and asymmetric synthesis. The oxabicyclic framework enhances stability and influences conformational properties, while the amine functionality allows for further derivatization. Its constrained geometry may improve binding selectivity in drug design, particularly for targets requiring precise spatial orientation. The compound's synthetic versatility and potential for generating stereochemically defined analogs make it useful for exploring structure-activity relationships in bioactive molecules.
{2-oxabicyclo2.1.1hexan-1-yl}(phenyl)methanamine structure
2384927-47-1 structure
Product name:{2-oxabicyclo2.1.1hexan-1-yl}(phenyl)methanamine
CAS No:2384927-47-1
MF:C12H15NO
MW:189.253603219986
CID:6352695
PubChem ID:155821665

{2-oxabicyclo2.1.1hexan-1-yl}(phenyl)methanamine Chemical and Physical Properties

Names and Identifiers

    • {2-oxabicyclo2.1.1hexan-1-yl}(phenyl)methanamine
    • {2-oxabicyclo[2.1.1]hexan-1-yl}(phenyl)methanamine
    • EN300-1704246
    • 1-phenyl-1-[(1s,4s)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine
    • EN300-39871283
    • 2384927-47-1
    • Inchi: 1S/C12H15NO/c13-11(10-4-2-1-3-5-10)12-6-9(7-12)8-14-12/h1-5,9,11H,6-8,13H2
    • InChI Key: MGZMNTWDKKRWBA-UHFFFAOYSA-N
    • SMILES: O1CC2CC1(C(C1C=CC=CC=1)N)C2

Computed Properties

  • Exact Mass: 189.115364102g/mol
  • Monoisotopic Mass: 189.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 35.2Ų

{2-oxabicyclo2.1.1hexan-1-yl}(phenyl)methanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1704246-0.05g
{2-oxabicyclo[2.1.1]hexan-1-yl}(phenyl)methanamine
2384927-47-1 95.0%
0.05g
$2044.0 2025-03-15
Enamine
EN300-1704246-0.5g
{2-oxabicyclo[2.1.1]hexan-1-yl}(phenyl)methanamine
2384927-47-1 95.0%
0.5g
$2336.0 2025-03-15
Enamine
EN300-1704246-10.0g
{2-oxabicyclo[2.1.1]hexan-1-yl}(phenyl)methanamine
2384927-47-1 95.0%
10.0g
$10464.0 2025-03-15
Enamine
EN300-39871283-0.25g
1-phenyl-1-[(1s,4s)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine
2384927-47-1
0.25g
$2239.0 2023-07-10
Enamine
EN300-39871283-0.5g
1-phenyl-1-[(1s,4s)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine
2384927-47-1
0.5g
$2336.0 2023-07-10
Enamine
EN300-39871283-2.5g
1-phenyl-1-[(1s,4s)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine
2384927-47-1
2.5g
$4771.0 2023-07-10
Enamine
EN300-1704246-0.25g
{2-oxabicyclo[2.1.1]hexan-1-yl}(phenyl)methanamine
2384927-47-1 95.0%
0.25g
$2239.0 2025-03-15
Enamine
EN300-1704246-1g
{2-oxabicyclo[2.1.1]hexan-1-yl}(phenyl)methanamine
2384927-47-1
1g
$2433.0 2023-09-20
Enamine
EN300-39871283-5.0g
1-phenyl-1-[(1s,4s)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine
2384927-47-1
5.0g
$7058.0 2023-07-10
Enamine
EN300-39871283-0.05g
1-phenyl-1-[(1s,4s)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine
2384927-47-1
0.05g
$2044.0 2023-07-10

Additional information on {2-oxabicyclo2.1.1hexan-1-yl}(phenyl)methanamine

Introduction to {2-oxabicyclo2.1.1hexan-1-yl}(phenyl)methanamine (CAS No: 2384927-47-1)

The compound {2-oxabicyclo2.1.1hexan-1-yl}(phenyl)methanamine, identified by the CAS number 2384927-47-1, represents a fascinating molecule with significant potential in the field of pharmaceutical chemistry and bioorganic synthesis. This bicyclic amine derivative features a unique structural motif that combines a phenyl group with an oxygen-containing bicyclic framework, making it a versatile scaffold for drug discovery and material science applications.

At the core of this compound's appeal lies its intricate bicyclic system, which is derived from 2-oxabicyclo[2.1.1]hexane. This bicyclic scaffold is known for its rigid three-dimensional structure, which can be exploited to create pharmacophores with specific spatial orientations. The presence of an amine functional group at the 1-position of the bicyclic ring further enhances its reactivity, allowing for a wide range of chemical modifications and derivatization strategies.

The phenyl moiety attached to the amine group introduces additional electronic and steric properties to the molecule. Phenyl groups are well-documented for their ability to modulate biological activity through hydrophobic interactions, π-stacking, and other non-covalent interactions with biological targets. This combination of features makes {2-oxabicyclo2.1.1hexan-1-yl}(phenyl)methanamine a promising candidate for developing novel therapeutic agents.

In recent years, there has been growing interest in using bicyclic compounds as building blocks for drug discovery due to their structural complexity and potential for binding to unique pockets on biological targets. For instance, studies have shown that molecules containing bicyclo[2.1.1]hexane derivatives exhibit interesting pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The incorporation of an amine group into these structures can further enhance their bioactivity by allowing for hydrogen bonding interactions with biological receptors.

The synthesis of {2-oxabicyclo2.1.1hexan-1-yl}(phenyl)methanamine presents both challenges and opportunities for synthetic chemists. The construction of the oxygen-containing bicyclic core requires precise control over reaction conditions to ensure high yield and purity. Additionally, the introduction of the phenyl group at the appropriate position on the amine-bearing ring necessitates careful selection of synthetic routes to avoid unwanted side reactions.

Recent advancements in synthetic methodology have made it possible to construct complex molecules like {2-oxabicyclo2.1.1hexan-1-yl}(phenyl)methanamine more efficiently than ever before. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, have been particularly useful in introducing functional groups like phenyl moieties into cyclic frameworks with high selectivity and yield.

The pharmaceutical industry has taken notice of the potential of this compound as a lead structure for drug development. Researchers are exploring various derivatives of {2-oxabicyclo2.1.1hexan-1-yl}(phenyl)methanamine to optimize its pharmacological properties and improve its suitability for clinical applications. By modifying the substituents on the phenyl group or introducing additional functional groups into the bicyclic core, scientists aim to enhance binding affinity, reduce toxicity, and improve metabolic stability.

One particularly exciting area of research involves using {2-oxabicyclo2.1.1hexan-1-yl}(phenyl)methanamine as a starting material for developing enzyme inhibitors or modulators. The rigid structure of the bicyclic system can be designed to fit into specific active sites on enzymes, while the amine and phenyl groups can interact with key residues through hydrogen bonding and π-stacking interactions.

In conclusion,{2-oxabicyclo2.1.1hexan-1-yl}(phenyl)methanamine (CAS No: 2384927-47-1) is a structurally intriguing compound with significant potential in pharmaceutical research and development. Its unique combination of a rigid bicyclic framework and functionalizable amine and phenyl groups makes it an attractive scaffold for designing novel therapeutic agents with tailored biological activities.

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